4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a quinoline moiety, and a butanamide backbone, making it a subject of interest for researchers in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Amide Bond Formation: The resulting thioether is coupled with an acyl chloride or anhydride to form the acetamido group.
Quinoline Attachment: The final step involves the coupling of the acetamido intermediate with a quinoline derivative, typically using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the quinoline ring, converting them to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents. Its ability to form stable complexes with metal ions could also be explored for diagnostic imaging.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism by which 4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole ring could mimic carboxylate groups, allowing it to bind to active sites of enzymes. The quinoline moiety might intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetamido)-N-(quinolin-8-yl)butanamide: Unique due to its combination of a tetrazole ring, thioether linkage, and quinoline moiety.
Tetrazole Derivatives: Often used in medicinal chemistry for their bioisosteric properties.
Quinoline Derivatives: Known for their antimicrobial and anticancer activities.
Uniqueness
The uniqueness of this compound lies in its multifunctional structure, which combines the properties of tetrazoles, thioethers, and quinolines. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-N-quinolin-8-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2S/c1-24-17(21-22-23-24)27-11-15(26)18-9-4-8-14(25)20-13-7-2-5-12-6-3-10-19-16(12)13/h2-3,5-7,10H,4,8-9,11H2,1H3,(H,18,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOZOYIUXYEHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.